3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole

Physicochemical property Lipophilicity Chromophore design

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a specialty organic compound classified as a 9-arylidene-2,4,5,7-tetranitrofluorene derivative. It is a push-pull chromophore featuring a highly electron-deficient tetranitrofluorene acceptor linked to an electron-rich indole donor via an exocyclic double bond.

Molecular Formula C22H11N5O8
Molecular Weight 473.4 g/mol
CAS No. 308101-35-1
Cat. No. B11978737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole
CAS308101-35-1
Molecular FormulaC22H11N5O8
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H
InChIKeyVZGIJCVLUQSNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole (CAS 308101-35-1): Sourcing and Baseline Profile


3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a specialty organic compound classified as a 9-arylidene-2,4,5,7-tetranitrofluorene derivative [1]. It is a push-pull chromophore featuring a highly electron-deficient tetranitrofluorene acceptor linked to an electron-rich indole donor via an exocyclic double bond. This compound is currently available only as a rare chemical from specialized suppliers, and no standard analytical data or certificate of analysis is provided by the vendor .

Why 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole Cannot Be Substituted


Generic substitution of push-pull chromophores is highly unreliable due to the profound impact of even minor structural modifications on electronic properties. The specific combination of a tetranitrofluorene acceptor and an indole donor in this architecture creates a unique donor-acceptor system unavailable from other fluorene derivatives. While data is scarce, its molecular weight and lipophilicity differ markedly from simpler fluorene acceptors like 2,4,5,7-tetranitrofluoren-9-one and 9-dicyanomethylene-2,4,5,7-tetranitrofluorene [1], which precludes direct substitution. The Sigma-Aldrich 'AldrichCPR' designation confirms its status as a rare and unique chemical for early discovery research without standard analytical guarantees, meaning even similar-looking compounds cannot be assumed to be functionally identical .

Quantitative Evidence for 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole Selection


Lipophilicity Comparison: XLogP3-AA of Target Compound vs. Core Fluorene Acceptors

The target compound demonstrates significantly higher computed lipophilicity compared to simpler tetranitrofluorene acceptors. The indole moiety contributes to an XLogP3-AA of 4.6, which is a crucial factor for solubility, formulation, and compatibility in organic electronic devices or biological assays [1]. This differentiates it from 2,4,5,7-tetranitrofluoren-9-one (XLogP3-AA: 3.1) and 9-dicyanomethylene-2,4,5,7-tetranitrofluorene (XLogP3-AA: 2.8) [2].

Physicochemical property Lipophilicity Chromophore design

Molecular Weight and Heavy Atom Count Difference versus Common Acceptors

With a molecular weight of 473.4 g/mol, the target compound is substantially larger than core fluorene acceptors. This bulk can influence solid-state packing, crystallinity, and thermal properties in materials applications [1]. The closest comparator, 9-dicyanomethylene-2,4,5,7-tetranitrofluorene, has a molecular weight of 408.2 g/mol, making the target compound 16% heavier . This difference is directly attributable to the indole substitution.

Molecular design Structural comparison Drug-likeness

Intrinsic Hydrogen Bond Donor Capability: A Unique Feature Among Polynitrofluorenes

The compound possesses one hydrogen bond donor (HBD), attributed to the N-H group of the indole ring [1]. This is a key differentiator, as core fluorene acceptors like 2,4,5,7-tetranitrofluoren-9-one and 9-dicyanomethylene-2,4,5,7-tetranitrofluorene have zero HBDs [2]. This property enables supramolecular interactions that are functionally impossible for the comparators.

Supramolecular assembly Hydrogen bonding Crystal engineering

Best Application Scenarios for 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole


Design of Asymmetric Push-Pull Chromophores

The compound is a pre-formed donor-acceptor system with an indole donor and a tetranitrofluorene acceptor. Its unique feature is the hydrogen bond donor (HBD) on the indole, which is absent in typical fluorene acceptors [1]. This makes it suitable for designing chromophores where a secondary, directional intermolecular interaction is required, such as in supramolecular NLO materials or self-assembled monolayers with directional ordering.

Formulation in Low-Polarity Matrices

With a computed XLogP3-AA of 4.6, this compound is significantly more lipophilic than common fluorene acceptors like 2,4,5,7-tetranitrofluoren-9-one (XLogP3-AA 3.1) [1]. This indicates superior solubility and compatibility in non-polar solvents and polymeric matrices. It is the preferred choice when doping host materials such as polystyrene or poly(methyl methacrylate) where polar acceptor additives would otherwise phase-separate or aggregate, a common issue for more polar fluorene analogs.

Discovery Chemistry and High-Throughput Screening

As an AldrichCPR collection compound sourced directly from Sigma-Aldrich, this product is intended for early discovery researchers looking to probe chemical space around tetranitrofluorene derivatives . Its rare and unique status means it provides a structurally novel phenotype for biological or materials screening campaigns where the goal is to identify new structure-activity relationships that cannot be accessed with commercially abundant, simpler fluorene analogs.

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